molecular formula C20H22BrNO3 B12741209 2CBFly-NBOMe CAS No. 1335331-42-4

2CBFly-NBOMe

Cat. No.: B12741209
CAS No.: 1335331-42-4
M. Wt: 404.3 g/mol
InChI Key: CUFCITSPWAZWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is related to benzodifurans like 2C-B-FLY and N-benzylphenethylamines like 25I-NBOMe . This compound was discovered in 2002 and further researched by Ralf Heim at the Free University of Berlin, and subsequently investigated in more detail by a team at Purdue University led by David E. Nichols . It acts as a potent partial agonist for the 5-HT2A serotonin receptor subtype .

Preparation Methods

The synthesis of 2CBFly-NBOMe involves several steps, starting from the phenethylamine hallucinogen 2C-BThe reaction conditions often involve the use of strong acids and bases, as well as various organic solvents

Chemical Reactions Analysis

2CBFly-NBOMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include hydroxylated and demethylated derivatives . The compound’s structure allows for multiple sites of reactivity, leading to a diverse range of possible reaction products.

Comparison with Similar Compounds

2CBFly-NBOMe is similar to other compounds in the phenethylamine and benzodifuran families. Some of the closely related compounds include 2C-B-FLY, 25I-NBOMe, and Bromo-DragonFLY . Compared to these compounds, this compound is unique in its combination of the benzodifuran structure with the N-benzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor . This structural uniqueness makes it a valuable tool for research and distinguishes it from other similar compounds.

Biological Activity

2C-B-Fly-NBOMe, a synthetic derivative of the phenethylamine family, is notable for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This compound has garnered attention in pharmacological research due to its unique structural features and associated psychoactive effects. The following sections provide a comprehensive overview of its biological activity, metabolic pathways, and relevant case studies.

2C-B-Fly-NBOMe is characterized by a tetrahydrobenzodifuran moiety, which contributes to its enhanced binding affinity at serotonin receptors. It acts primarily as a 5-HT2A receptor agonist , leading to psychedelic effects. Studies have shown that it exhibits high potency in stimulating these receptors, which are implicated in various neuropsychological functions.

Table 1: Receptor Binding Affinity of 2C-B-Fly-NBOMe

Receptor TypeBinding Affinity (Ki)
5-HT2A0.5 nM
5-HT2C1.0 nM
5-HT1A>100 nM

Data sourced from various pharmacological studies on NBOMes.

Metabolism and Pharmacokinetics

The metabolic pathways of 2C-B-Fly-NBOMe have been explored in both human liver microsomes and animal models. Research indicates that the compound undergoes extensive metabolism primarily via monoamine oxidase (MAO) enzymes and cytochrome P450 (CYP450) systems.

Table 2: Metabolites of 2C-B-Fly-NBOMe Identified in Studies

Metabolite NameStructure DescriptionDetection Method
4-bromo-2,5-dimethoxyphenethylalcohol (2C-B-ALC)Alcoholic metabolite derived from the parent compoundUrine analysis
Carboxylated metaboliteResulting from oxidative metabolismMass spectrometry
Hydroxy derivativesFormed through hydroxylationLiquid chromatography

Adapted from findings published in toxicological assessments and pharmacokinetic studies.

Pharmacological Effects and Case Studies

The acute pharmacological effects of 2C-B-Fly-NBOMe have been documented through various studies. Notably, it has been shown to induce psychedelic experiences characterized by visual hallucinations and altered perception.

Case Study: Behavioral Effects in Animal Models

In a study involving male Wistar rats, the administration of 2C-B-Fly-NBOMe resulted in significant changes in behavior and thermoregulation. Observations included:

  • Increased locomotor activity.
  • Altered body temperature regulation.
  • Enhanced exploratory behavior.

These findings suggest that the compound's psychoactive properties may be linked to its serotonergic activity.

Safety Profile and Toxicity

While research highlights the potential therapeutic applications of 2C-B-Fly-NBOMe, concerns regarding its safety profile have emerged. Reports indicate instances of toxicity associated with high doses or adulterated substances containing this compound. Notably:

  • Acute toxicity can lead to severe physiological disturbances.
  • The compound has been implicated in several emergency room visits due to adverse effects.

Table 3: Reported Toxicity Cases Involving 2C-B-Fly-NBOMe

Case DescriptionOutcome
Overdose resulting in seizuresHospitalization
Adverse reactions leading to psychosisExtended monitoring

Data compiled from emergency department reports and toxicology databases.

Properties

CAS No.

1335331-42-4

Molecular Formula

C20H22BrNO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3

InChI Key

CUFCITSPWAZWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.